3-(2-hydroxyphenyl)-4-phenyl-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-(2-hydroxyphenyl)-4-phenyl-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15309125
InChI: InChI=1S/C22H21N3O3/c26-17-11-5-4-10-16(17)19-18-20(24-23-19)22(27)25(13-15-9-6-12-28-15)21(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21,26H,6,9,12-13H2,(H,23,24)
SMILES:
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol

3-(2-hydroxyphenyl)-4-phenyl-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15309125

Molecular Formula: C22H21N3O3

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxyphenyl)-4-phenyl-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C22H21N3O3/c26-17-11-5-4-10-16(17)19-18-20(24-23-19)22(27)25(13-15-9-6-12-28-15)21(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21,26H,6,9,12-13H2,(H,23,24)
Standard InChI Key FEBVRARWOYOJEP-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic system comprising a pyrrolidine ring and a pyrazole moiety. Key substituents include:

  • A 2-hydroxyphenyl group at position 3, contributing hydrogen-bonding potential.

  • A phenyl group at position 4, enhancing aromatic interactions.

  • A tetrahydrofuran-2-ylmethyl group at position 5, introducing stereochemical complexity and oxygen-based polarity .

The IUPAC name reflects these substituents and the core structure’s hydrogenation state. X-ray crystallography of analogous compounds reveals a planar pyrrolopyrazolone core with substituents adopting equatorial orientations to minimize steric strain .

Synthetic Pathways

Multicomponent Cyclization Strategy

The synthesis of pyrrolopyrazolone derivatives typically begins with a multicomponent reaction (MCR) involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as a diketone precursor.

  • Aryl aldehydes (e.g., benzaldehyde derivatives) to introduce aromatic groups.

  • Primary amines (e.g., tetrahydrofurfurylamine) to form the pyrrolidine ring .

For this compound, the tetrahydrofuran-2-ylmethyl group likely originates from a tetrahydrofurfurylamine derivative. The MCR proceeds via:

  • Step 1: Condensation of the aldehyde and amine to form an imine.

  • Step 2: Michael addition of the diketone to the imine, followed by cyclodehydration to yield a chromeno[2,3-c]pyrrole-3,9-dione intermediate .

Table 1: Optimized Reaction Conditions for Chromeno[2,3-c]pyrrole Synthesis

ParameterOptimal ValueImpact on Yield
SolventEthanol + AcOH↑ Yield by 30%
Temperature80°C↑ Rate by 2×
Molar Ratio (1:2:3)1:1.1:1.1Prevents byproducts

Ring-Opening with Hydrazine Hydrate

The chromeno[2,3-c]pyrrole intermediate undergoes ring-opening with hydrazine hydrate to form the pyrrolopyrazolone core. Key conditions include:

  • Solvent: Dioxane (polar aprotic medium enhances nucleophilic attack).

  • Molar Ratio: 1:5 (chromeno[2,3-c]pyrrole : hydrazine hydrate).

  • Temperature: 40°C (higher temperatures reduce yield due to side reactions) .

Table 2: Yield Optimization for Pyrrolopyrazolone Formation

EntrySolventTemp (°C)Time (h)Yield (%)
1EtOH80630
2Dioxane40464
3Dioxane802078

For the target compound, introducing the tetrahydrofuran group requires using tetrahydrofurfurylamine in the initial MCR, followed by selective hydrazinolysis to retain the substituent .

Physicochemical Properties

Spectral Data

  • 1H NMR (DMSO-d6):

    • δ 6.7–7.5 ppm: Aromatic protons from 2-hydroxyphenyl and phenyl groups.

    • δ 3.2–4.1 ppm: Methylene protons of the tetrahydrofuran-2-ylmethyl group.

    • δ 2.5–3.0 ppm: Pyrrolidine ring protons .

  • IR (KBr):

    • 1715 cm⁻¹: C=O stretch of the pyrazolone ring.

    • 1656 cm⁻¹: Conjugated carbonyl vibration.

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, dioxane) due to hydrogen-bonding groups.

  • Stability: Degrades above 200°C; sensitive to strong acids/bases due to the enone system .

Challenges and Future Directions

  • Stereochemical Control: The tetrahydrofuran group introduces chirality, necessitating asymmetric synthesis techniques.

  • Bioavailability Optimization: LogP calculations predict moderate lipophilicity (LogP = 2.8), suggesting need for prodrug strategies.

  • Target Validation: Molecular docking studies are required to identify protein targets (e.g., kinases, GPCRs).

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